molecular formula C13H13NO5S B2868560 N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 357156-12-8

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide

Cat. No.: B2868560
CAS No.: 357156-12-8
M. Wt: 295.31
InChI Key: DKEUJVMCJFTGLS-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a sulfonamide derivative featuring a 2,3-dihydro-1,4-benzodioxine core linked to a furan-2-ylmethyl substituent via a sulfonamide group. The furan moiety introduces a heteroaromatic character, which may influence electronic properties, solubility, and target binding compared to other substituents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5S/c15-20(16,14-9-10-2-1-5-17-10)11-3-4-12-13(8-11)19-7-6-18-12/h1-5,8,14H,6-7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKEUJVMCJFTGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve the use of microwave-assisted synthesis to enhance reaction rates and yields. This method utilizes microwave radiation to accelerate the formation of ester and amide derivatives containing furan rings under mild conditions .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furan derivatives, oxidized furanones, and reduced dihydrofuran or tetrahydrofuran compounds .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Antibacterial Activity
  • Parent compound (3) : Exhibited moderate activity against E. coli (IC~50~ = 9.22 μg/mL) but was inactive against S. typhi and S. aureus .
  • Derivative 5a (bromoethyl) : Most potent antibacterial analog, active against S. typhi, E. coli, and B. subtilis (IC~50~ = 9.22–9.66 μg/mL) .
  • Derivative 5c (3-phenylpropyl) : Inactive against all tested bacterial strains .

Implications for Target Compound : The furan group’s polarity and smaller size compared to 3-phenylpropyl may improve bacterial membrane penetration, but its activity would depend on empirical testing.

Enzyme Inhibition
  • Lipoxygenase Inhibition :
    • 5c (3-phenylpropyl) : IC~50~ = 85.79 mM .
    • 5e (4-chlorobenzyl) : IC~50~ = 89.32 mM .
    • Standard (Baicalein) : IC~50~ = 22.41 mM .
  • α-Glucosidase Inhibition (Anti-Diabetic) :
    • 7i (4-nitrophenyl) : IC~50~ = 86.31 μM .
    • 7k (3-bromophenyl) : IC~50~ = 81.12 μM .
    • Standard (Acarbose) : IC~50~ = 37.38 μM .
  • Acetylcholinesterase Inhibition (Alzheimer’s) :
    • 5j (2-phenethyl) : IC~50~ = 26.25 μM .

Physicochemical Properties

  • Molecular Weight: The target compound (C~14~H~15~NO~5~S) has a molecular weight of 309.34 g/mol, similar to analogs like 5c (C~23~H~23~NO~4~S, 409.49 g/mol) but smaller than chlorobenzenesulfonamides (e.g., 7l in : C~21~H~20~ClN~2~O~4~S~2~, 463.97 g/mol) .

Data Tables

Table 2: Substituent Effects on Enzyme Inhibition

Substituent Type Enzyme Targeted Trend Observed
Aromatic (e.g., 3-phenylpropyl) Lipoxygenase Moderate inhibition (IC~50~ ~85–90 mM)
Halogenated (e.g., 4-chlorobenzyl) Lipoxygenase Similar to aromatic groups
Electron-Withdrawing (e.g., nitro) α-Glucosidase Moderate inhibition (IC~50~ ~80–86 μM)

Biological Activity

N-(furan-2-ylmethyl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Molecular Formula : C14H13NO4
Molecular Weight : 259.26 g/mol
Solubility : 37.6 µg/mL at pH 7.4
IUPAC Name : this compound

The compound exhibits various biological activities that can be attributed to its structural features. The presence of the furan ring and benzodioxine moiety are crucial for its interaction with biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in disease processes.

Biological Activity Overview

  • Antiviral Activity :
    • Recent studies indicate that compounds with similar structures have shown promising results against viral targets, particularly SARS-CoV-2. For instance, derivatives of furan-containing compounds have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro) with IC50 values in the low micromolar range .
  • Anticancer Potential :
    • Some sulfonamide derivatives exhibit anticancer properties by inhibiting tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The sulfonamide group is known for its role in enhancing the potency of anticancer agents .
  • Antimicrobial Properties :
    • Compounds with similar benzodioxine structures have demonstrated antimicrobial activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Case Study 1: Antiviral Efficacy

A study evaluated the activity of various furan derivatives against SARS-CoV-2 Mpro. The compound F8–B6, a structural analog, showed an IC50 value of 1.57 µM, indicating strong inhibitory potential against viral replication . This suggests that this compound may share similar antiviral properties.

CompoundIC50 (µM)Activity
F8–B61.57Mpro Inhibitor
F8–B221.55Mpro Inhibitor

Case Study 2: Anticancer Activity

Another study focused on sulfonamide derivatives revealed that certain compounds led to significant growth inhibition in human cancer cell lines. The mechanism was linked to the induction of apoptosis and interference with cellular signaling pathways .

Research Findings

Research indicates that the biological activity of this compound is influenced by its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound's structure allows it to fit into enzyme active sites, potentially blocking substrate access.
  • Cellular Uptake : Its lipophilicity may facilitate cellular uptake, enhancing its bioavailability and effectiveness.

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